2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a trichloroethyl group and a fused oxazoloquinazolinone ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2-isothiocyanatobenzoate with a suitable amine under controlled conditions to form the desired oxazoloquinazolinone structure . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the trichloroethyl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the trichloroethyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities .
Scientific Research Applications
2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms due to its unique structure and biological activity.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor that also contains an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with a related structure.
Oxaprozin: A COX-2 inhibitor that shares the oxazole moiety.
Uniqueness
What sets 2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one apart from these similar compounds is its specific trichloroethyl group and the fused oxazoloquinazolinone ring system. These structural features contribute to its unique chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52727-53-4 |
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Molecular Formula |
C12H9Cl3N2O2 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
2-(2,2,2-trichloroethyl)-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C12H9Cl3N2O2/c13-12(14,15)5-7-6-17-10(18)8-3-1-2-4-9(8)16-11(17)19-7/h1-4,7H,5-6H2 |
InChI Key |
KCQQAMMIBUEJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=NC3=CC=CC=C3C(=O)N21)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
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